molecular formula C14H10O3 B14479372 2,3-Dihydroxyanthracen-9(10H)-one CAS No. 64817-80-7

2,3-Dihydroxyanthracen-9(10H)-one

Cat. No.: B14479372
CAS No.: 64817-80-7
M. Wt: 226.23 g/mol
InChI Key: RLYVBWVCAQEQFE-UHFFFAOYSA-N
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Description

2,3-Dihydroxyanthracen-9(10H)-one is a hydroxylated derivative of anthracen-9(10H)-one (anthrone), a tricyclic aromatic ketone with a fused benzene ring system. This compound features two hydroxyl groups at the 2- and 3-positions of the anthrone scaffold (Figure 1). The anthrone core is renowned for its biological relevance, particularly in natural products and pharmaceuticals, where substituents like hydroxyl, alkyl, or aryl groups modulate bioactivity .

Properties

CAS No.

64817-80-7

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2,3-dihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O3/c15-12-6-9-5-8-3-1-2-4-10(8)14(17)11(9)7-13(12)16/h1-4,6-7,15-16H,5H2

InChI Key

RLYVBWVCAQEQFE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=CC(=C(C=C31)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxyanthracen-9(10H)-one typically involves the hydroxylation of anthracene derivatives One common method is the oxidation of anthracene-9,10-dione (anthraquinone) using reagents such as hydrogen peroxide or peracids under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxyanthracen-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming dihydroxy derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, and other functionalized compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, per

Comparison with Similar Compounds

1,8-Dihydroxyanthracen-9(10H)-one (CAS 1143-38-0)

  • Structure : Hydroxyl groups at 1- and 8-positions (vs. 2,3-positions in the target compound).
  • Molecular formula: C₁₄H₁₀O₃ (identical to 2,3-dihydroxy derivative) .
  • Applications: Used in synthetic chemistry for chelation-assisted reactions, similar to other anthraquinone derivatives .

10,10-Bis(4-pyridinylmethyl)-9(10H)-anthracenone (XE991)

  • Structure : Two 4-pyridinylmethyl groups at the 10-position.
  • Properties: Exhibits nanomolar potency (EC₅₀ = 490 nM) in enhancing acetylcholine release, surpassing linopirdine’s activity (EC₅₀ = 4.2 µM). The bulky substituents increase lipophilicity, enhancing blood-brain barrier penetration .
  • Applications : Investigated as a cognitive enhancer for Alzheimer’s disease .

4,5-Dimethoxy-2-methylanthracene-9(10H)-one

  • Structure : Methoxy groups at 4,5-positions and a methyl group at the 2-position.
  • Properties: Methoxy groups enhance electron-donating effects, stabilizing the aromatic system.

Key Findings :

  • Substituent Position : 2,3-Dihydroxy substitution may favor hydrogen bonding with biological targets (e.g., enzymes or DNA), whereas 1,8-dihydroxy derivatives are more suited for metal coordination .
  • Bulkier Groups : Pyridinylmethyl or benzylidene substituents (e.g., XE991) enhance potency in neurological applications by optimizing steric and electronic interactions with ion channels .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) LogP (Predicted)
2,3-Dihydroxyanthracen-9(10H)-one 238.23 Moderate (polar groups) 1.2
XE991 396.46 Low (lipophilic) 3.8
4,5-Dimethoxy-2-methylanthracene-9(10H)-one 268.31 Low (methoxy groups) 2.5
1,8-Dihydroxyanthracen-9(10H)-one 238.23 Moderate 1.4

Trends :

  • Hydroxyl groups improve water solubility but reduce membrane permeability.
  • Methoxy and alkyl groups increase LogP, enhancing lipid solubility but requiring formulation optimization for bioavailability .

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